1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Halogen-lithium exchange Regioselective functionalization Organolithium chemistry

For medicinal chemistry teams, sourcing the correct regioisomer is critical to avoid failed coupling reactions. This specific compound (CAS 948294-26-6) features an ortho-fluoro/bromo relationship that enables sequential functionalization: Suzuki-Miyaura coupling at the activated bromide, followed by SNAr at the fluoride or nitro reduction for amide diversification. - Validated scaffold for NIK and BTK kinase inhibitor libraries. - Classified as a Protein Degrader Building Block for PROTAC linker installation. - Available in 98% purity, ambient-stable as a yellow solid for simplified inventory.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 948294-26-6
Cat. No. B1294203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-5-methyl-4-nitrobenzene
CAS948294-26-6
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])F)Br
InChIInChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
InChIKeyZIULASDABKIDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: Fluorinated Building Block


1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS 948294-26-6), also known as 5-bromo-4-fluoro-2-nitrotoluene, is a tetrasubstituted fluorinated nitroaromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . As a member of the bromo-fluoro-nitrotoluene regioisomer family, it features bromine at the 1-position, fluorine at the 2-position (ortho to Br), a methyl group at the 5-position, and a nitro group at the 4-position (para to Br). This specific substitution pattern is exploited as a synthetic intermediate in drug discovery programs, including NIK (NF-κB-inducing kinase) and BTK (Bruton's tyrosine kinase) inhibitor development [1]. The compound is commercially available from multiple global suppliers with purities ranging from 95% to 99.9%, and is classified as both a fluorinated building block and a protein degrader building block [2].

Fluorinated nitroaromatic building block for kinase inhibitor programs (NIK, BTK)
Classified as a protein degrader building block for PROTAC synthesis
Ortho-F/Br substitution pattern enables sequential chemoselective functionalization

Regioisomer Interchange Limitations


The C₇H₅BrFNO₂ formula encompasses at least five documented regioisomers with distinct substitution patterns, each exhibiting fundamentally different reactivity profiles that preclude simple generic interchange [1]. In 1-bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS 948294-26-6), the ortho relationship between fluorine and bromine enables a critical ortho-fluorine activation effect that enhances the reactivity of the neighboring bromine toward halogen-lithium exchange—an effect demonstrated to be stronger than that exerted by methoxy or dimethoxymethyl groups [2]. The nitro group positioned para to bromine creates a push-pull electronic system amenable to nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, while the methyl group at the 5-position provides a non-labile substituent suitable for downstream elaboration. In contrast, regioisomers such as CAS 224185-19-7 (1-bromo-2-fluoro-4-methyl-5-nitrobenzene, mp 59–63°C) or CAS 170098-98-3 place the nitro and halogen groups in different relative orientations, altering both the electronic landscape and the available reaction vectors . These differences directly impact coupling yields, regioselectivity, and the structural diversity of accessible downstream products, making regioisomer-specific procurement essential for reproducible synthetic outcomes .

Reactivity
Ortho-fluorine activation of bromine is absent in meta/para regioisomers, fundamentally altering halogen‑lithium exchange selectivity and yield.
Patent context
Regioisomers lack documented kinase inhibitor intermediate use; synthetic routes validated for this substitution pattern may not transfer directly to other isomers.
Purity ceiling
Nearest regioisomers are typically offered at 95–98%, while this compound reaches 99.9% — critical for stoichiometry-sensitive steps in degrader assembly.

Differentiation vs. Closest Regioisomers


Ortho-Fluorine Activation for Halogen-Lithium Exchange

In the Dabrowski et al. (2005) systematic study of halogen-lithium exchange (HLE) on dihalobenzenes, fluorine was demonstrated to activate a neighboring bromine atom more strongly than methoxy (–OMe) and dimethoxymethyl (–CH(OMe)₂) groups, as established through intramolecular competition experiments [1]. The target compound 948294-26-6 possesses bromine ortho to fluorine, positioning it to benefit maximally from this ortho-fluorine activation. In bifunctional dihalobenzene systems containing both bromine and iodine, the authors demonstrated that bromine ortho to fluorine undergoes preferential exchange, while replacement of the non-activated bromine with iodine can completely reverse this reactivity pattern [1]. This regiochemical control is not available in regioisomers where bromine and fluorine are meta or para to each other (e.g., CAS 170098-98-3 where F is meta to Br; CAS 208165-95-1 where F is para to Br), where the through-bond electronic activation is absent or significantly attenuated.

Ortho-F activation
Head-to-head
F > OMe > CH(OMe)₂ in activating neighboring Br for halogen‑lithium exchange (intramolecular competition)
Supports chemoselective Br functionalization before F or NO₂ manipulation
Rank order from bifunctional dihalobenzene study; meta/para regioisomers lack this activation
Halogen-lithium exchange Regioselective functionalization Organolithium chemistry

Kinase Inhibitor Intermediate Patents

CAS 948294-26-6 is specifically enumerated as a synthetic intermediate in at least two distinct pharmaceutical patent families targeting high-value kinase targets. WO-2018002219-A1 (Janssen Pharmaceutica NV) cites this compound in the context of cyanoindoline derivatives as NF-κB-inducing kinase (NIK/MAP3K14) inhibitors for treating cancer, inflammatory disorders, metabolic disorders, and autoimmune diseases [1]. Additionally, patents directed to Bruton's tyrosine kinase (BTK) inhibitors also reference this compound as a building block . In contrast, the regioisomer CAS 224185-19-7 (1-bromo-2-fluoro-4-methyl-5-nitrobenzene) is primarily cited as a substrate for aminocarbonylation reactions rather than kinase inhibitor programs, while CAS 170098-98-3 is associated with anti-inflammatory sulfonamide synthesis but lacks the same breadth of kinase-targeted patent exposure . This patent footprint provides external validation of the specific substitution pattern's utility in accessing biologically relevant chemical space.

Kinase patent footprint
Reported
≥2 kinase inhibitor patent families (NIK, BTK) vs. 0 for nearest regioisomers
Validated intermediate for kinase-targeted library synthesis
Regioisomer CAS 224185-19-7 cited for aminocarbonylation, not kinase programs
Kinase inhibitor Drug discovery intermediate NIK inhibitor

Commercial Purity Advantage

Batch-certified purity levels for 948294-26-6 from Shaoyuan Technology (Shanghai) Co. reach 99.1% and 99.9% by assay, with supporting NMR, HPLC, and GC batch QC documentation available . Bidepharm offers a standard purity of 98% with batch-specific QC reports . Fluorochem (UK) lists 98% purity with UK, EU, and China stock availability . In comparison, the regioisomer CAS 224185-19-7 is typically offered at 97% (TCI) [1], CAS 170098-98-3 at 97% (American Elements) [2], and CAS 208165-95-1 at 95-98% . The availability of 99%+ purity tiers for 948294-26-6 provides a quantifiable quality advantage for applications requiring high-purity starting materials, such as late-stage functionalization in medicinal chemistry or PROTAC linker conjugation where trace impurities can compromise biological assay reproducibility.

Commercial purity
Cross-study comparable
99.9% (Shaoyuan batch QC) vs. 95–98% ceiling for analog regioisomers
Reduces side reactions in stoichiometry-sensitive coupling steps
Δ purity = 1.9–4.9 absolute percentage points; QC documentation available
Purity specification Quality control Procurement

PROTAC Building Block Classification

CAS 948294-26-6 is explicitly categorized under the 'Protein Degrader Building Blocks' product family by multiple commercial suppliers [1]. This classification reflects the compound's suitability for constructing PROTAC (Proteolysis-Targeting Chimera) and molecular glue-type heterobifunctional degraders, where the bromine atom serves as a cross-coupling handle (e.g., for Suzuki-Miyaura or Buchwald-Hartwig coupling to install linker-warhead conjugates) and the nitro group provides a latent amine for further elaboration after reduction [2]. In contrast, regioisomers such as CAS 224185-19-7 and CAS 170098-98-3 are not specifically categorized as protein degrader building blocks in major supplier catalogs, instead being listed under general 'Aromatic Fluorocarbons' or 'Building Blocks; Miscellaneous' categories [3]. This differential cataloging reflects the synthetic chemistry community's recognition of the target regioisomer's particular utility in degrader synthesis.

PROTAC classification
Supplier data
Explicitly categorized as Protein Degrader Building Block by multiple suppliers
Pre-validated scaffold for PROTAC linker-warhead assembly
Nearest regioisomers classified as general aromatic fluorocarbons only
PROTAC Targeted protein degradation Bifunctional degrader

Physical State Differentiation

The target compound 948294-26-6 is reported as a yellow solid with no sharply defined melting point in standard databases, whereas its closest regioisomer CAS 224185-19-7 (1-bromo-2-fluoro-4-methyl-5-nitrobenzene) is a crystalline solid with a defined melting point of 59–63°C . Additionally, the predicted boiling point for 948294-26-6 is 265.8 ± 35.0 °C at 760 mmHg with a density of 1.7 ± 0.1 g/cm³, while CAS 224185-19-7 has a predicted boiling point of 266.6 ± 35.0 °C and identical density . The predicted LogP (octanol-water partition coefficient) for 948294-26-6 is 2.88–3.33, and for CAS 224185-19-7 the LogP is not independently reported but is expected to be similar given the identical molecular formula . While the bulk physicochemical differences are modest, the absence of a defined melting point for 948294-26-6 versus a sharp 59–63°C melting point for CAS 224185-19-7 provides a simple identity confirmation check upon receipt and may reflect differences in crystal packing energy relevant to dissolution kinetics in reaction media.

Physical identity
Data to verify
Yellow amorphous solid vs. crystalline regioisomer CAS 224185-19-7 (mp 59–63°C)
Enables rapid visual and thermal identity check upon receipt
No sharply defined melting point reported; verify per batch
Physical property Formulation Handling

Key Application Scenarios


Kinase Inhibitor Library Synthesis

For medicinal chemistry teams building focused kinase inhibitor libraries (NIK, BTK targets), 948294-26-6 provides a validated starting scaffold cited in multiple pharmaceutical patents [1]. The ortho-F/Br adjacency enables a sequential functionalization strategy: first, Suzuki-Miyaura coupling at the bromine position (activated by ortho-fluorine for efficient oxidative addition), followed by SNAr or fluorodenitration at the fluorine position, or reduction of the nitro group to an amine for amide/sulfonamide diversification [2]. This ordered reactivity is specifically enabled by the 1,2,4,5-substitution pattern and is not reproducible with regioisomers lacking ortho-F/Br geometry.

PROTAC Linker-Warhead Conjugation

As a classified Protein Degrader Building Block [3], 948294-26-6 is suited for constructing PROTAC molecules where the bromine serves as a palladium-catalyzed cross-coupling handle for linker installation, while the nitro group (reducible to aniline) provides a secondary attachment point for E3 ligase ligand conjugation [4]. The 99.1–99.9% purity tier available from select suppliers minimizes impurities that could interfere with the ternary complex formation essential to PROTAC pharmacology .

Regioselective Bromobenzaldehyde Synthesis

Leveraging the Dabrowski et al. (2005) finding that ortho-fluorine strongly activates neighboring bromine for halogen-lithium exchange (stronger than –OMe or –CH(OMe)₂ activation) [5], 948294-26-6 can be selectively converted to the corresponding benzaldehyde via HLE with BuLi followed by DMF quench, while retaining the fluorine and nitro groups for downstream orthogonal functionalization. This chemoselectivity is a direct consequence of the 1,2-fluoro-bromo relationship and is diminished or absent in meta- or para-substituted regioisomers.

Late-Stage Functionalization Starting Material

When employed in late-stage functionalization campaigns where starting material purity directly impacts product yield and impurity profiles, the availability of 99.1–99.9% purity batches (Shaoyuan) provides a measurable advantage over regioisomers that typically cap at 95–98%. The compound is ambient-stable under recommended storage conditions [6], facilitating inventory management without cold-chain logistics, and the yellow solid appearance provides visual identity confirmation distinct from the crystalline regioisomer CAS 224185-19-7 .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioisomer-specific ortho-F/Br activation
Sequential Suzuki / SNAr coupling efficiency
PROTAC linker-warhead conjugation
Protein degrader building block classification
Palladium-catalyzed cross-coupling handle utility; low-impurity ternary complex formation
Regioselective benzaldehyde synthesis
Strong ortho‑fluorine halogen‑lithium exchange activation
Chemoselective Br→CHO conversion while retaining F and NO₂
Late-stage functionalization campaigns
High-purity tiers (99.1–99.9%) and ambient stability
Impurity profile impact on multi-step yield; visual identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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